(4-METHOXYPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE
CAS No.:
Cat. No.: VC10877601
Molecular Formula: C15H22N2O4S
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N2O4S |
|---|---|
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | (4-methoxyphenyl)-(4-propylsulfonylpiperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C15H22N2O4S/c1-3-12-22(19,20)17-10-8-16(9-11-17)15(18)13-4-6-14(21-2)7-5-13/h4-7H,3,8-12H2,1-2H3 |
| Standard InChI Key | ZBJFYFMHKAIAAJ-UHFFFAOYSA-N |
| SMILES | CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC |
| Canonical SMILES | CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC |
Introduction
Structural Features
The compound includes a piperazine ring, which is a common scaffold in medicinal chemistry, known for its versatility in drug design. The presence of a methoxyphenyl group and a propylsulfonyl moiety adds to its structural complexity, potentially influencing its biological interactions. Similar compounds, such as (4-methoxyphenyl)[4-(2-methylbenzyl)piperazin-1-yl]methanone, have been studied for their neuropharmacological effects due to their structural analogies with serotonin receptor antagonists.
Synthesis
The synthesis of compounds with similar structures typically involves nucleophilic substitution reactions. For example, the synthesis of (4-methoxyphenyl)[4-(2-methylbenzyl)piperazin-1-yl]methanone involves reactions between precursors like 4-methoxyphenylamine and 2-methylbenzyl chloride, facilitated by bases and solvents. A similar approach might be used for (4-methoxyphenyl)[4-(propylsulfonyl)piperazino]methanone, involving propylsulfonyl chloride as a precursor.
Potential Applications
Given its structural complexity, (4-methoxyphenyl)[4-(propylsulfonyl)piperazino]methanone might have applications in drug development, particularly in targeting neurodegenerative diseases or psychiatric disorders, similar to other piperazine derivatives.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| (4-Methoxyphenyl)[4-(2-methylbenzyl)piperazin-1-yl]methanone | Piperazine + Methoxy + Methylbenzyl | Neuropharmacological effects | Potential serotonin receptor antagonist |
| (4-Methoxyphenyl)[4-(propylsulfonyl)piperazino]methanone | Piperazine + Methoxy + Propylsulfonyl | Potential antimicrobial/anticancer effects | Enhanced solubility and bioavailability |
| (4-phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone | Piperidine + Pyrazole + Thiophene | Inhibits 11β-hydroxysteroid dehydrogenase type 1 | Treats metabolic syndrome and CNS disorders |
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